3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-4-nitropyrimidine in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism, forming the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a protein kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of fluorescent probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and protein kinase inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Quinazoline: Another heterocyclic compound with significant anticancer properties.
Uniqueness
3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which enhances its biological activity and selectivity towards specific molecular targets. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-5-4-6-16(11-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-7-9-24-10-8-22/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICSHPZPNSUDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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